

Ethanimine Formation in the Interstellar Medium: A Technical Guide

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Compound of Interest

Compound Name: *Ethanimine*

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Introduction

Ethanimine (CH_3CHNH), a significant prebiotic molecule and a precursor to the amino acid alanine via Strecker synthesis, has been detected in the interstellar medium (ISM), notably in the Sagittarius B2 North (Sgr B2(N)) molecular cloud.^{[1][2]} Its presence in these harsh environments provides crucial insights into the complex organic chemistry that precedes the origin of life. Understanding the formation pathways of **ethanimine** is fundamental to astrochemical models and deepens our comprehension of how life's building blocks may assemble in the cosmos. This technical guide synthesizes current research on the primary formation routes of **ethanimine** in the ISM, detailing both gas-phase and grain-surface chemical processes. It presents quantitative data, theoretical and experimental methodologies, and visual representations of the key reaction pathways.

Core Formation Pathways

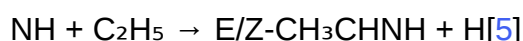
The formation of **ethanimine** in the interstellar medium is thought to occur through two primary environments: the cold, diffuse gas phase and the surfaces of icy dust grains.^{[3][4]} Both mechanisms are crucial for explaining the observed abundances of this molecule.

Gas-Phase Synthesis

Gas-phase reactions are critical in the diffuse and translucent clouds of the ISM. These reactions typically involve highly reactive species such as radicals and ions.

A prominent gas-phase formation route for **ethanimine** involves the reaction between the amidogen radical (NH) and the ethyl radical (C₂H₅).^{[5][6]} This reaction is very fast, approaching the gas-kinetics limit.^[6] However, the primary channel of this reaction leads to the formation of **methanimine** (CH₂NH) and a methyl radical (CH₃), with only a smaller fraction (approximately 10-14%) yielding the E and Z isomers of **ethanimine**.^{[5][6]}

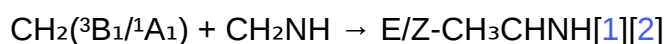
The reaction proceeds as follows:



While this pathway contributes to the **ethanimine** budget, its lower branching ratio suggests that other formation mechanisms are also at play.^[6] The predicted E/Z isomer ratio from this reaction is approximately 1.2 to 1.4, which is lower than the observed ratio of about 3 in Sgr B2(N), indicating that gas-phase chemistry alone may not fully account for the observed isomer abundances.^{[5][6]}

Another proposed gas-phase pathway is the reaction between methylene (CH₂) and **methanimine** (CH₂NH).^{[1][2]} This radical-molecule reaction has been studied theoretically and is considered a promising candidate for **ethanimine** formation.^{[1][2]} Both the triplet (³B₁) and singlet (¹A₁) states of methylene can react, with the singlet state reaction having a smaller entrance barrier.^{[1][2]} However, due to the much higher abundance of triplet methylene in the ISM, the reaction involving CH₂(³B₁) is believed to be the more significant contributor to the overall **ethanimine** abundance from this pathway.^{[1][2]}

The reaction can be summarized as:



This reaction is efficient in the gas phase for the formation of the E-isomer.^{[1][2]}

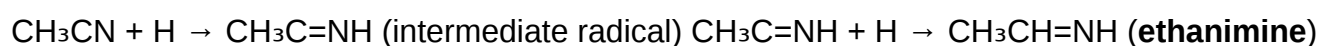
Grain-Surface Synthesis

The surfaces of interstellar dust grains, typically coated with icy mantles of water, carbon monoxide, and other volatile species, act as catalytic sites for the formation of complex organic

molecules.[3][4][7]

A key proposed grain-surface formation route for **ethanimine** is the successive hydrogenation of acetonitrile (CH_3CN).^[8] Acetonitrile is a known interstellar molecule that can be formed from radical reactions involving CH_3 and CN on icy grains.^[9] Hydrogen atoms are highly abundant on grain surfaces and can react with adsorbed species.^{[8][10]} The hydrogenation of the nitrile group ($\text{C}\equiv\text{N}$) in acetonitrile can lead to the formation of **ethanimine**.

The process is envisioned as a series of hydrogen atom additions:



Further hydrogenation of **ethanimine** can lead to the formation of ethylamine ($\text{CH}_3\text{CH}_2\text{NH}_2$).^[11] Experimental studies on the hydrogenation of nitriles on ice surfaces under ultra-high vacuum conditions are crucial for validating this pathway and determining its efficiency at low temperatures.^[8]

Quantitative Data

The following tables summarize the key quantitative data from theoretical and observational studies of **ethanimine** formation.

Table 1: Calculated Reaction Energetics and Rate Coefficients for Gas-Phase Reactions

Reaction	Barrier Height (kcal/mol)	Enthalpy of Formation (ΔH) (kcal/mol)	Rate Constant (cm^3/s)	Reference(s)
$\text{CH}_2(^3\text{B}_1) + \text{CH}_2\text{NH} \rightarrow \text{E-CH}_3\text{CHNH}$ (gas phase)	-	-104.982	4.937×10^{-11}	[2]
$\text{CH}_2(^1\text{A}_1) + \text{CH}_2\text{NH} \rightarrow \text{E-CH}_3\text{CHNH}$ (gas phase)	small entrance barrier	-	more favorable	[1][2]
$\text{NH} + \text{C}_2\text{H}_5 \rightarrow \text{E-CH}_3\text{CHNH} + \text{H}$	-	-	8.25×10^{-12}	[5]
$\text{NH} + \text{C}_2\text{H}_5 \rightarrow \text{Z-CH}_3\text{CHNH} + \text{H}$	-	-	2.75×10^{-12}	[5]

Note: Negative barrier height or lack of a value often indicates a barrierless reaction.

Table 2: Isomer Properties and Abundance Ratios

Property	Value	Reference(s)
Energy Difference (E- vs. Z-ethanimine)	0.690 kcal/mol (E is more stable)	[12]
Isomerization Barrier (E \rightarrow Z) in gas phase	24.598 kcal/mol	[12]
Observed [E]/[Z] Ratio in Sgr B2(N)	~3	[5][6]
Predicted [E]/[Z] Ratio (NH + C_2H_5 reaction)	~1.2 - 1.4	[5][6]

Methodologies of Cited Theoretical Studies

The study of **ethanimine** formation pathways in the ISM heavily relies on sophisticated computational chemistry methods to model the extreme conditions of space that are difficult to replicate in a laboratory.

Quantum Chemical Calculations

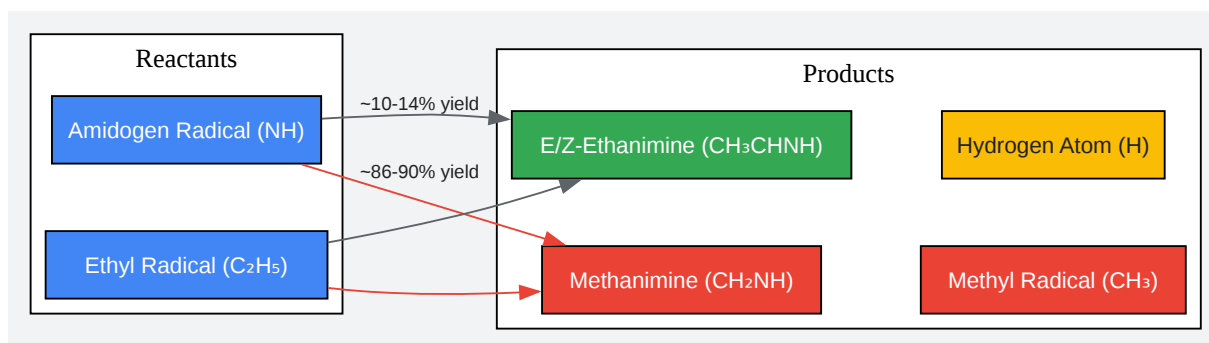
- **Density Functional Theory (DFT):** A widely used method to investigate the electronic structure of many-body systems. For the study of the $\text{CH}_2 + \text{CH}_2\text{NH}$ reaction, the B2PLYPD functional was used with the 6-311++G(2d,p) basis set.[\[1\]](#)[\[2\]](#) This level of theory is employed to optimize the geometries of reactants, transition states, and products, and to calculate their energies.
- **Coupled-Cluster (CC) Theory:** A high-accuracy quantum chemical method. For the $\text{NH} + \text{C}_2\text{H}_5$ reaction, calculations were performed using coupled-cluster techniques that account for single, double, and perturbative triple excitations (CCSD(T)) to obtain highly accurate energies.[\[5\]](#)
- **Composite Schemes:** To achieve even higher accuracy, composite methods that combine results from different levels of theory and basis sets are used. For instance, the W1-F12 and jun-Cheap schemes have been employed, which involve extrapolations to the complete basis set limit and corrections for core-valence electron correlation.[\[5\]](#)

Kinetic Modeling

- **Rice-Ramsperger-Kassel-Marcus (RRKM) Theory:** This statistical theory is used to calculate the rate constants of unimolecular reactions from the properties of the potential energy surface. It was used in conjunction with capture calculations to estimate the rate coefficients and product branching ratios for the $\text{NH} + \text{C}_2\text{H}_5$ reaction.[\[6\]](#)
- **Phase Space Theory (PST):** A statistical theory often used for barrierless reactions, providing a useful reference for reactions that are close to the gas-kinetics limit.[\[5\]](#)
- **Master Equation (ME) Simulations:** These simulations are used to model the pressure and temperature dependence of reaction rates, which is particularly important for understanding the chemistry in different interstellar environments.[\[13\]](#)[\[14\]](#)

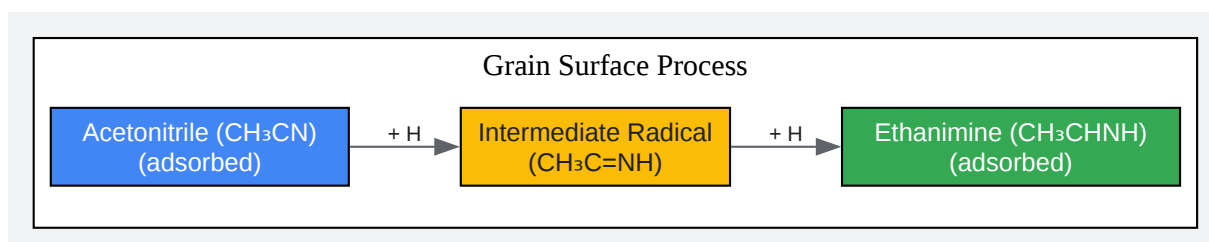
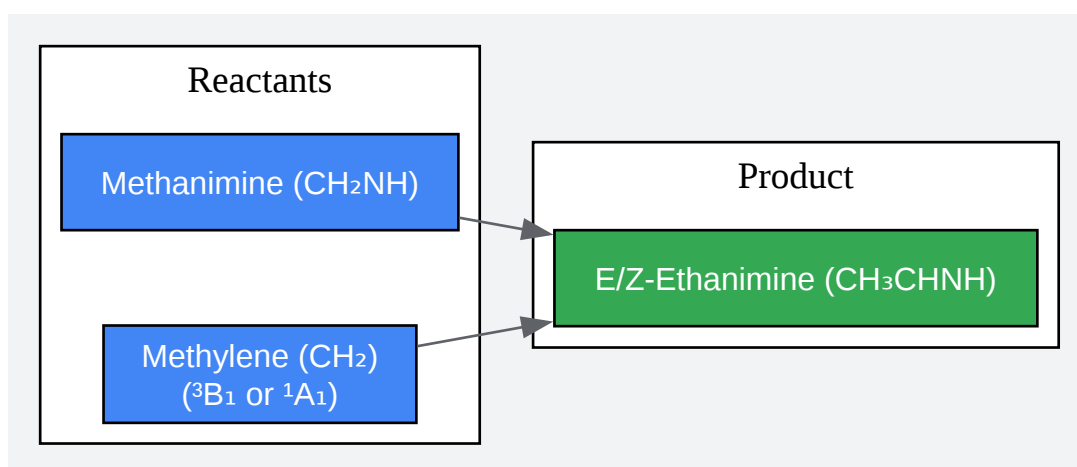
Visualizing the Formation Pathways

The following diagrams illustrate the key proposed formation pathways for **ethanimine** in the interstellar medium.



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Gas-phase reaction of Amidogen with Ethyl radical.



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